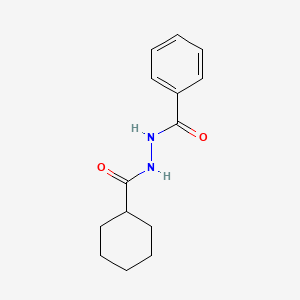![molecular formula C16H14ClN5 B12166854 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine](/img/structure/B12166854.png)
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a pyrazol-imine framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydrazine derivatives, substituted chlorophenyl compounds, and oxidized pyrazoles.
Applications De Recherche Scientifique
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one
- 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is unique due to its specific structural features, such as the presence of a methyl group at the 3-position of the pyrazole ring and the imine functionality
Propriétés
Formule moléculaire |
C16H14ClN5 |
|---|---|
Poids moléculaire |
311.77 g/mol |
Nom IUPAC |
4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN5/c1-11-15(20-19-13-7-5-6-12(17)10-13)16(18)22(21-11)14-8-3-2-4-9-14/h2-10H,18H2,1H3 |
Clé InChI |
UJFTXHWTFLBJTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1N=NC2=CC(=CC=C2)Cl)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12166771.png)

![(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide](/img/structure/B12166781.png)
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12166783.png)
![N-[2-(furan-2-yl)ethyl]-6-methoxy-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12166785.png)
![4-{[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12166791.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12166822.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)
![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B12166846.png)
![N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12166849.png)
